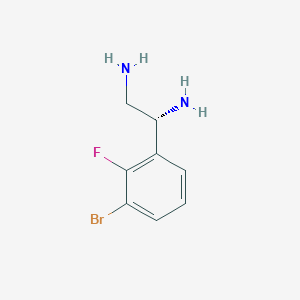

(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C8H10BrFN2 |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

(1R)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |

InChI Key |

RGFXAZBJMPYPQH-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)F)[C@H](CN)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Halogenation Step

- Starting Materials: Substituted phenyl precursors such as 3-bromo-2-fluoroaniline or halogenated phenyl aldehydes.

- Method: Electrophilic aromatic substitution is employed to introduce bromine at the 3-position, often using N-bromosuccinimide (NBS) under controlled temperature conditions (0 °C to room temperature) to ensure regioselectivity and prevent over-bromination.

- Reaction Conditions: Solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are used; reaction times vary from 30 minutes to overnight depending on scale and reagent concentrations.

Purification and Characterization

- Chromatography: Silica gel column chromatography with eluents such as ethyl acetate/hexane mixtures is standard for isolating the desired product with high purity.

- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) are employed to confirm structure, purity, and stereochemical integrity.

Comparative Data Table of Preparation Parameters

| Step | Conditions/Methods | Key Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|

| Halogenation | NBS in acetonitrile, 0 °C to RT, overnight | N-Bromosuccinimide (NBS) | 70–85 | Regioselective bromination at 3-position |

| Diamine Introduction | Nucleophilic substitution or reductive amination | Ethane-1,2-diamine, reducing agent (NaBH3CN) | 60–80 | Chiral control via starting materials or catalysts |

| Purification | Silica gel chromatography | Ethyl acetate/hexane | — | Ensures high purity and stereochemical fidelity |

Research Findings and Optimization Insights

- Regioselectivity: The presence of fluorine at the 2-position influences the electronic environment, facilitating selective bromination at the 3-position due to ortho/para directing effects of the fluorine substituent.

- Stereochemical Control: Employing chiral auxiliaries or catalysts during the amination step significantly improves enantiomeric excess, crucial for biological activity.

- Reaction Scale: Large-scale halogenation is feasible with controlled addition of brominating agents to avoid side reactions and maintain yield.

- Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution efficiency, while protic solvents may reduce stereochemical control.

Summary of Key Analytical Techniques

| Technique | Purpose | Details |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Identification of aromatic and aliphatic protons; stereochemical assignments via coupling constants |

| Mass Spectrometry | Molecular weight verification | Confirms molecular ion peak at 233.08 g/mol |

| Chiral HPLC | Enantiomeric purity | Quantifies (1R) enantiomer content |

| TLC Monitoring | Reaction progress | Visualizes completion of halogenation and substitution steps |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.

Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.

Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various substituted phenyl derivatives or modified diamine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmaceutical applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that derivatives of (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

- Antimicrobial Properties : The compound has been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex amines and heterocycles through coupling reactions. Its functional groups facilitate further modifications, allowing chemists to create diverse molecular architectures .

- Chiral Synthesis : The compound's chirality is beneficial in asymmetric synthesis, where it can serve as a chiral auxiliary or catalyst to produce enantiomerically enriched products .

Materials Science

In materials science, the compound's unique properties are being explored for innovative applications.

- Polymer Chemistry : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it suitable for developing advanced materials with specific performance characteristics .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of various derivatives of this compound. The results indicated that certain modifications significantly enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values dropping from 15 µM to 5 µM when specific substituents were introduced .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, affecting their activity through binding interactions. The presence of bromine and fluorine could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

Cytotoxicity : Ethane-1,2-diamine derivatives are less cytotoxic than propane-1,3-diamine analogues, making them safer for therapeutic applications .

Stereochemical Impact: The 1R configuration in chiral diamines enhances enantioselectivity in catalytic reactions, as demonstrated by iron/bisquinolyldiamine ligand systems .

Substituent Effects : Bromo/fluoro groups improve binding to hydrophobic enzyme pockets, while methoxy groups enhance metabolic stability .

Biological Activity

(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : CHBrFN

- Molecular Weight : 249.09 g/mol

- CAS Number : 1213311-39-7

The compound features a bromo and a fluoro substituent on a phenyl ring, contributing to its unique chemical properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromo and fluoro groups) is known to influence the compound's binding affinity and selectivity towards these targets.

Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering their signaling pathways and biological responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is likely due to the compound's ability to disrupt bacterial cell functions through enzyme inhibition or receptor interaction.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Its mechanism may involve the inhibition of pathways critical for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit PI3K/Akt signaling pathways, which are often dysregulated in cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine | Chlorine instead of fluorine | Stronger anticancer effects observed in vitro |

| (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine | Different bromo position on the phenyl ring | Notable antimicrobial activity |

| (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine | Different substitution pattern | Potential for neurological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.